molecular formula C14H18N2O8 B013777 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 10139-02-3

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B013777
CAS No.: 10139-02-3
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-KSTCHIGDSA-N
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Description

4-nitrophenyl N-acetyl-alpha-D-glucosaminide is an N-acetyl-alpha-D-glucosaminide in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a C-nitro compound and a N-acetyl-alpha-D-glucosaminide. It derives from a 4-nitrophenol.

Biochemical Analysis

Biochemical Properties

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a useful substrate for assays of N-acetyl-alpha-galactosaminidase . It interacts with enzymes such as N-acetyl-β-d-glucosaminidase, which specifically hydrolyzes N-acetyl-glucosides . This enzyme is found across a wide variety of marine and terrestrial creatures with the primary function of breaking down oligosaccharides in the presence of water .

Cellular Effects

The compound influences cellular function by participating in the degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics . It also plays an important role in the dynamic balance of cellular O-linked GlcNAc levels .

Molecular Mechanism

At the molecular level, p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside exerts its effects through specific enzymatic hydrolysis. It is processed by enzymes like N-acetyl-β-d-glucosaminidase, which can remove terminal GlcNAc residues from the α1,3- and α1,6-mannosyl branches of biantennary N-glycans without any strict branch preference .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can change over time. For instance, the immobilized Hex retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .

Metabolic Pathways

The compound is involved in the metabolic pathways of N-acetyl-glucosides. It is processed by enzymes like N-acetyl-β-d-glucosaminidase, which specifically hydrolyzes N-acetyl-glucosides .

Subcellular Localization

Related enzymes such as HEXO1 are localized in the vacuole, while HEXO2 and HEXO3 are mainly located at the plasma membrane .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906117
Record name 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10139-02-3
Record name p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10139-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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